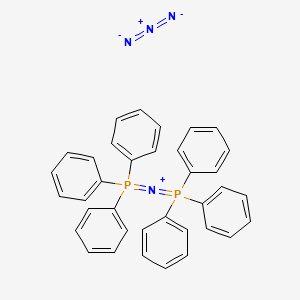

Bis(triphenylphosphoranylidene)-ammonium azide

説明

Bis(triphenylphosphoranylidene)-ammonium azide (full chemical name) is a cationic phosphazene salt with an azide (N₃⁻) counterion. It is structurally characterized by two triphenylphosphoranylidene groups bonded to a central ammonium nitrogen, forming a bulky cation paired with a reactive azide anion. This compound is primarily utilized as a co-catalyst in polymerization reactions, such as ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, where it enhances catalytic activity and selectivity . Its azide counterion distinguishes it from analogous salts like Bis(triphenylphosphoranylidene)-ammonium chloride, which are widely used in electrochemistry and organic synthesis .

特性

分子式 |

C36H30N4P2 |

|---|---|

分子量 |

580.6 g/mol |

IUPAC名 |

bis(triphenyl-λ5-phosphanylidene)azanium;azide |

InChI |

InChI=1S/C36H30NP2.N3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-3-2/h1-30H;/q+1;-1 |

InChIキー |

YKEHTGWXTQHAJF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[N-]=[N+]=[N-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(triphenylphosphoranylidene)-ammonium azide typically involves the reaction of triphenylphosphine with an ammonium salt and an azide source. One common method is to react triphenylphosphine with ammonium chloride and sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for bis(triphenylphosphoranylidene)-ammonium azide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide component.

化学反応の分析

Types of Reactions

Bis(triphenylphosphoranylidene)-ammonium azide undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various nitrogen-containing compounds.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to form amines, often using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Various substituted nitrogen compounds.

Cycloaddition Reactions: 1,2,3-Triazoles.

Reduction Reactions: Primary amines.

科学的研究の応用

Bis(triphenylphosphoranylidene)-ammonium azide has several applications in scientific research:

作用機序

The mechanism of action of bis(triphenylphosphoranylidene)-ammonium azide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy . In reduction reactions, the azide group is reduced to an amine, often through the transfer of electrons from a reducing agent.

類似化合物との比較

Structural and Chemical Properties

Key Compounds for Comparison:

Bis(triphenylphosphoranylidene)-ammonium chloride

- Formula : C₃₆H₃₀ClNP₂

- Molecular Weight : 574.03 g/mol .

- Counterion : Chloride (Cl⁻).

- Solubility : Soluble in polar organic solvents (e.g., dichloromethane); purified via recrystallization from dichloromethane/diethyl ether mixtures .

Counterion: Azide (N₃⁻). Reactivity: The azide anion is highly nucleophilic and can participate in click chemistry or decompose under thermal/mechanical stress, posing explosion risks .

Tetrabutylammonium chloride (TBAC) Structure: Quaternary ammonium salt with smaller alkyl groups. Counterion: Chloride (Cl⁻). Lipophilicity: Less bulky than phosphazene salts, leading to lower solubility in nonpolar solvents .

Structural Comparison Table:

| Property | Bis(triphenylphosphoranylidene)-ammonium azide | Bis(triphenylphosphoranylidene)-ammonium chloride | Tetrabutylammonium chloride |

|---|---|---|---|

| Counterion | Azide (N₃⁻) | Chloride (Cl⁻) | Chloride (Cl⁻) |

| Molecular Weight | ~600 g/mol (estimated) | 574.03 g/mol | 277.92 g/mol |

| Solubility | Organic solvents (e.g., DCE, THF) | Dichloromethane, acetone | Polar aprotic solvents |

| Thermal Stability | Moderate (azide decomposition risk) | High | High |

Catalytic Performance

Role in Polymerization Reactions:

- Bis(triphenylphosphoranylidene)-ammonium azide: Used with vanadium or salen-type metal complexes in ROCOP, achieving moderate activity (turnover frequency, TOF = 134 h⁻¹) but lower selectivity (76%) compared to Bis(triphenylphosphoranylidene)-ammonium chloride . The azide’s nucleophilicity may accelerate epoxide ring-opening but risks side reactions with anhydrides.

- Bis(triphenylphosphoranylidene)-ammonium chloride: Demonstrated superior performance in ROCOP with yttrium salts (TOF > 150 h⁻¹) and higher selectivity (>90%) due to the chloride’s balanced nucleophilicity and stability . Preferred in electrochemical applications (e.g., ion-selective electrodes) for its non-reactive counterion .

Tetrabutylammonium chloride :

Catalytic Activity Table:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。